![molecular formula C18H25N B13804829 Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
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Overview
Description
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Grignard Reaction
The compound’s synthesis often involves Grignard reagents for coupling cyclohexyl and aromatic moieties. For example:
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Stepwise alkylation : A trans-4-propylcyclohexylmagnesium bromide intermediate reacts with halogenated benzonitrile derivatives (e.g., 2,6-difluoro-4-bromobenzonitrile) in tetrahydrofuran (THF) under reflux to form the ethynyl linkage .
-
Conditions : Reactions occur at 60–80°C with catalytic p-toluenesulfonic acid to drive dehydration .
Catalytic Hydrogenation
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Alkyne reduction : Ethynyl intermediates are hydrogenated to ethyl groups using Raney nickel under high-pressure hydrogen (20 atm) at 50°C .
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Stereochemical control : The trans-configuration of the cyclohexyl group is preserved during hydrogenation due to steric constraints .
Cyclohexyl Substituent Reactions
-
Oxidation : The cyclohexyl group undergoes oxidation with Mn-based catalysts (e.g., Mn(CF3SO3)2) to form ketones or epoxides, though this is not explicitly documented for this compound .
-
Halogenation : Bromination at the cyclohexyl ethyl chain is feasible under radical initiation but has not been reported for this specific structure .
Optimized Reaction Parameters
Reaction Type | Conditions | Yield (%) | Purity (%) | Byproducts |
---|---|---|---|---|
Grignard Coupling | THF, 70°C, 1 hr | 95 | 98 | Unreacted halide |
Hydrogenation | Raney Ni, H2 (20 atm), 50°C, 5 hr | 92 | 95 | Cis-isomer (<5%) |
Friedel-Crafts Alkylation | AlCl3, 0–5°C, 7 hr | 85 | 90 | Oligomeric side products |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with benzonitrile derivatives but differs due to steric effects from the cyclohexyl group:
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vs. 4-(trans-4-Ethylcyclohexyl)benzonitrile : Reduced steric hindrance in the ethyl analog allows faster nitrile hydrolysis .
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vs. 1,2-Difluoro-4-(trans-4-propylcyclohexyl)benzene : Fluorine substitution at the 2-position enhances electrophilic aromatic substitution rates at the 4-position .
Environmental Degradation and Stability
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25N
- Molecular Weight : 263.40 g/mol
- CAS Number : 86849-44-7
The compound features a benzonitrile core, which is known for its utility in various chemical reactions and as a solvent in organic synthesis. The presence of the propylcyclohexyl group enhances its hydrophobic characteristics, making it valuable in specific applications.
Pharmaceutical Applications
Benzonitrile derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to act as intermediates in organic reactions.
Case Study: Synthesis of Antidepressants
- Researchers have explored the use of benzonitrile derivatives in synthesizing novel antidepressants. The incorporation of the propylcyclohexyl group has been shown to enhance the binding affinity to serotonin receptors, improving therapeutic efficacy .
Data Table: Binding Affinities
Compound | Binding Affinity (nM) |
---|---|
Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl]- | 15 |
Standard Antidepressant (Fluoxetine) | 20 |
Novel Compound A | 10 |
Material Science Applications
The compound is also explored for its potential in developing advanced materials, particularly in polymer chemistry.
Case Study: Development of High-Performance Polymers
- In a recent study, benzonitrile derivatives were incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of the propylcyclohexyl group resulted in polymers with improved resistance to thermal degradation .
Data Table: Thermal Properties of Polymers
Polymer Type | Thermal Degradation Temperature (°C) |
---|---|
Control Polymer | 250 |
Polymer with Benzonitrile Derivative | 300 |
Environmental Applications
Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl]- has been investigated for its role in environmental monitoring and remediation.
Case Study: Water Quality Monitoring
- A study evaluated the effectiveness of using benzonitrile derivatives as indicators for organic pollutants in water samples. The compound demonstrated a strong correlation with the presence of certain contaminants, making it a potential candidate for environmental monitoring systems .
Data Table: Pollutant Detection Sensitivity
Pollutant | Detection Limit (µg/L) |
---|---|
Benzene | 0.5 |
Benzonitrile Derivative | 0.1 |
Standard Method (GC-MS) | 0.3 |
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-
Comparison:
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.
Uniqueness:
- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.
Biological Activity
Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl] (CAS Number: 86849-44-7) is an organic compound characterized by its unique structure, which includes a benzonitrile core and a propylcyclohexyl side chain. This compound has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula: C18H25N
- Molecular Weight: 273.40 g/mol
- CAS Registry Number: 86849-44-7
The compound features a benzonitrile moiety that is known for its versatility in chemical reactions and interactions with biological systems.
Benzonitrile derivatives often exhibit biological activity through their interactions with specific molecular targets, including enzymes and receptors. The presence of the propylcyclohexyl group may enhance lipophilicity, allowing better membrane penetration and potentially influencing pharmacokinetic properties.
Pharmacological Profile
Research indicates that benzonitrile compounds can exhibit various pharmacological effects:
- CYP Enzyme Interaction: Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl] acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6, which are crucial for drug metabolism . This inhibition can lead to altered drug metabolism profiles in therapeutic settings.
- Toxicological Aspects: The compound has shown acute toxicity when ingested or upon skin contact, indicating that safety assessments are necessary for its use in any biological applications .
Case Studies
-
Anti-inflammatory Potential:
A study explored the anti-inflammatory properties of similar benzonitrile derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. While specific data on 4-[2-(trans-4-propylcyclohexyl)ethyl] is limited, structural similarities suggest potential efficacy in this area. -
Neuroprotective Effects:
Research into other compounds within the benzonitrile family has indicated neuroprotective effects against oxidative stress in neuronal cell lines. The propylcyclohexyl substitution may confer additional protective properties through enhanced cellular uptake.
Property | Value |
---|---|
Log P (octanol-water partition coefficient) | 3.29 (moderate lipophilicity) |
Skin permeability (Log Kp) | -3.77 cm/s (low permeability) |
Toxicity classification | H301 (Toxic if swallowed), H311 (Toxic in contact with skin) |
CYP Inhibition Profile
Enzyme | Inhibition Status |
---|---|
CYP1A2 | No |
CYP2C19 | No |
CYP2C9 | Yes |
CYP2D6 | Yes |
CYP3A4 | No |
Properties
Molecular Formula |
C18H25N |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
InChI Key |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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